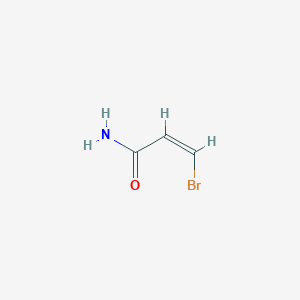

(2Z)-3-bromoprop-2-enamide

Description

Overview of α,β-Unsaturated Amide Chemistry in Organic Synthesis

The conjugated system in α,β-unsaturated amides allows for a variety of chemical reactions. The electron-withdrawing nature of the amide group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Furthermore, the double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, and can be subjected to a range of reduction and oxidation conditions. The amide functionality itself offers a site for further chemical modification. The versatility of α,β-unsaturated amides has cemented their role as key building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.

Significance of Halogenated Alkenamides in Contemporary Chemical Research

The introduction of a halogen atom onto the alkenamide scaffold significantly influences the molecule's electronic properties and reactivity. Halogens can act as leaving groups in substitution and cross-coupling reactions, providing a handle for further functionalization. For instance, vinyl halides are common precursors in powerful carbon-carbon bond-forming reactions catalyzed by transition metals like palladium and copper.

Moreover, the presence of a halogen can modulate the biological activity of a molecule. Many halogenated organic compounds exhibit interesting pharmacological properties, and the incorporation of a halogen is a common strategy in drug design to enhance efficacy, metabolic stability, or binding affinity. In the context of alkenamides, halogenation can therefore be a key step in the development of new therapeutic agents and research probes.

Structural Characteristics and Stereochemical Considerations of (2Z)-3-bromoprop-2-enamide

This compound is a specific isomer of a halogenated alkenamide. Its structure consists of a three-carbon propenamide backbone with a bromine atom attached to the C3 carbon (the β-carbon). The "(2Z)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the bromine atom and the amide group are on the same side of the C=C double bond.

This Z-configuration is a crucial aspect of the molecule's three-dimensional structure and will dictate its reactivity and how it interacts with other molecules. The stereoselectivity in the synthesis of such compounds is a significant challenge and a key focus in synthetic organic chemistry.

Below is a table summarizing the basic properties of this compound:

| Property | Value |

| Chemical Formula | C₃H₄BrNO |

| Molecular Weight | 149.97 g/mol nih.gov |

| Synonyms | (2Z)-3-bromoacrylamide |

| Stereochemistry | Z-isomer |

Research Scope and Objectives

The primary objective of this article is to provide a comprehensive overview of this compound, based on available scientific literature. It is important to note that specific research dedicated to this particular isomer is limited. Therefore, this article will draw upon the broader knowledge of α,β-unsaturated amides and halogenated alkenamides to contextualize the properties and potential of this compound. The discussion will focus on its chemical nature and the synthetic strategies that could be employed for its preparation, highlighting the stereochemical challenges involved. Due to the scarcity of dedicated studies, this article will not delve into specific applications or biological activities, as such information is not prominently available in the current body of scientific research.

Structure

3D Structure

Properties

Molecular Formula |

C3H4BrNO |

|---|---|

Molecular Weight |

149.97 g/mol |

IUPAC Name |

(Z)-3-bromoprop-2-enamide |

InChI |

InChI=1S/C3H4BrNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1- |

InChI Key |

OSXBAMSLLBEUGB-UPHRSURJSA-N |

Isomeric SMILES |

C(=C\Br)\C(=O)N |

Canonical SMILES |

C(=CBr)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2z 3 Bromoprop 2 Enamide and Its Stereoisomers

Foundational Synthetic Routes and Historical Context

The traditional synthesis of α,β-unsaturated amides, including halogenated variants like 3-bromoprop-2-enamide, has historically relied on a two-pronged approach: establishing the carbon-carbon double bond with the desired stereochemistry and subsequently forming the amide bond. The control of stereoselectivity in these early methods was often a significant challenge.

The introduction of a bromine atom at the β-position of an acrylamide (B121943) skeleton can be achieved through several classical methods. One common historical approach involves the addition of hydrogen bromide to an appropriate propiolamide (B17871) (the triple bond precursor to the double bond). However, this method often results in a mixture of E and Z isomers, with the trans addition product typically predominating.

Another foundational strategy is the bromination-dehydrobromination of a saturated propanamide precursor. For instance, the bromination of acrylamide itself can lead to the formation of 2,3-dibromopropionamide. Subsequent base-induced elimination of hydrogen bromide can then yield the desired 3-bromoprop-2-enamide. The stereochemical outcome of the elimination step is highly dependent on the reaction conditions and the nature of the base used.

A notable method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. This reaction, often facilitated by microwave irradiation in the presence of a base like triethylamine, can produce the Z-bromoalkene with high selectivity. Adapting this to a 3-bromoacrylic acid precursor would provide a route to the desired Z isomer.

The table below summarizes some foundational approaches to carbon-bromine bond formation relevant to the synthesis of 3-bromoprop-2-enamide.

| Method | Precursor | Reagents | Key Features |

| Hydrobromination | Propiolamide | HBr | Often yields mixtures of E and Z isomers. |

| Bromination-Dehydrobromination | Acrylamide | Br₂, then base | Stereoselectivity of elimination is condition-dependent. |

| Debrominative Decarboxylation | anti-2,3-Dibromopropanoic acid | Base (e.g., Et₃N), heat/microwave | Can provide high Z-selectivity. |

The formation of the amide bond is a cornerstone of organic synthesis. Historically, the most direct method involves the reaction of a carboxylic acid, such as 3-bromoacrylic acid, with ammonia (B1221849) or a primary amine. This reaction typically requires high temperatures to drive off the water formed, and the conditions can sometimes lead to isomerization of the double bond or other side reactions.

To circumvent the harsh conditions of direct amidation, a variety of activating agents have been developed. A common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. For example, 3-bromoacrylic acid can be treated with thionyl chloride (SOCl₂) to form 3-bromoacryloyl chloride. This highly electrophilic species then readily reacts with ammonia to form the amide under much milder conditions, which helps to preserve the stereochemistry of the double bond.

Coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are also frequently employed to facilitate amide bond formation directly from the carboxylic acid and amine without the need to isolate an activated intermediate. These reagents activate the carboxyl group in situ, allowing for a mild and efficient reaction.

The following table outlines key amide formation strategies.

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

| Direct Thermal Amidation | 3-Bromoacrylic acid, Ammonia | High temperature | Atom economical. |

| Acyl Chloride Method | 3-Bromoacryloyl chloride, Ammonia | Thionyl chloride (for acyl chloride formation) | Mild reaction conditions for amidation. |

| Coupling Reagent Method | 3-Bromoacrylic acid, Ammonia | DCC, EDC, etc. | High yields, mild conditions. |

Stereoselective Synthesis of (2Z)-3-bromoprop-2-enamide

Modern synthetic chemistry has seen the development of powerful catalytic methods that allow for high levels of stereocontrol in the synthesis of enamides. These advanced methodologies offer significant advantages over traditional approaches in terms of efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed hydroamidation of terminal alkynes has emerged as a powerful tool for the stereoselective synthesis of Z-enamides. This reaction involves the addition of an amide N-H bond across a carbon-carbon triple bond. When electron-deficient terminal alkynes are used with primary amides in the presence of a palladium catalyst, the reaction can proceed with high Z-selectivity.

The prevailing mechanism suggests that the stereoselectivity arises from the formation of an intermediate vinyl-palladium complex. An intramolecular hydrogen bond between the amide proton and a coordinating group on the alkyne (such as an ester or carbonyl) provides extra stability to the Z-isomer of this complex. Subsequent protodepalladation then leads to the selective formation of the Z-enamide. This approach is noted for being mild and operationally simple, with a broad substrate scope.

The Peterson olefination is a classic method for the synthesis of alkenes from α-silylcarbanions and carbonyl compounds. This reaction can be adapted to produce α,β-unsaturated amides with high Z-selectivity. The reaction of an α-silylacetamide with an aldehyde can be controlled to favor the formation of the Z-enamide.

For instance, the Peterson reaction of triphenylsilylacetamide with aldehydes has been shown to yield the corresponding α,β-unsaturated amides with high Z-selectivity (up to >97:<3 Z:E ratio). The stereochemical outcome is influenced by the steric bulk of the substituents on the silicon atom and the amide nitrogen. The use of bulky substituents, such as phenyl groups on the silicon, can enhance the Z-selectivity. This method provides a valuable alternative to phosphorus-based olefination reactions for the stereocontrolled synthesis of enamides.

A summary of representative results for Z-selective Peterson olefination is presented below.

| α-Silylacetamide | Aldehyde | Z:E Ratio |

| Ph₃SiCH₂CONBn₂ | Aromatic Aldehydes | >97:<3 |

| Ph₃SiCH₂CONBn₂ | Aliphatic Aldehydes | up to 92:8 |

While the palladium-catalyzed Buchwald-Hartwig amination is a renowned method for forming C-N bonds, particularly with aryl halides, its application to vinyl halides for enamide synthesis is less common. wikipedia.orgorganic-chemistry.orgsnnu.edu.cnacsgcipr.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.netnih.govberkeley.edu However, a related copper-catalyzed amidation of vinyl halides, also developed by the Buchwald group, has proven to be a versatile and efficient method for the synthesis of enamides. organic-chemistry.org

This protocol utilizes a combination of copper iodide (CuI) and a diamine ligand, such as N,N'-dimethylethylenediamine, to couple amides with vinyl bromides or iodides. organic-chemistry.org A key advantage of this method is that it proceeds with retention of the double bond geometry of the starting vinyl halide. organic-chemistry.org Therefore, starting with a pure (Z)-vinyl bromide, such as (Z)-1,3-dibromopropene, would lead to the stereospecific formation of the corresponding (Z)-enamide. scispace.com This copper-catalyzed approach is tolerant of a wide range of functional groups and offers a mild and general procedure for enamide synthesis. organic-chemistry.orgacs.orgacs.org

Other Transition Metal-Catalyzed Methods for Halogenated Enamide Construction

Beyond the more common palladium- and copper-catalyzed reactions, other transition metals have shown promise in the construction of halogenated enamides. These methods often provide alternative reactivity and selectivity profiles, which can be advantageous for specific substrates.

One notable approach involves the use of ruthenium catalysts. While often employed in metathesis and hydrogenation reactions, ruthenium complexes can also catalyze the hydroaminomethylation of alkenes, a process that can be adapted for the synthesis of functionalized enamides.

Another metal that has found application in the synthesis of complex amides is cobalt. Cobalt-catalyzed reactions, such as the diamination of styrenes, showcase the potential of this metal in forming carbon-nitrogen bonds under mild conditions. While not a direct method for producing halogenated enamides, the principles of these transformations can inspire new routes. The versatility of transition metals in C-H functionalization also opens avenues for the direct halogenation of enamide precursors, although this remains a developing area of research.

A significant challenge in enamide synthesis is controlling the stereoselectivity to favor the Z-isomer. One successful strategy involves a Buchwald-type coupling reaction. For instance, the synthesis of a (Z)-enamide fragment of the natural product chondrochloren A was achieved through the coupling of an amide with a (Z)-vinyl bromide. nih.gov This reaction, mediated by copper(I) iodide with a specific diamine ligand, highlights the importance of ligand choice in directing the stereochemical outcome. nih.gov

| Catalyst/Reagent | Amide Substrate | Vinyl Halide Substrate | Ligand | Base | Solvent | Yield (%) | Ref |

| Copper(I) iodide | Amide 3 | (Z)-bromide 4 | N,N'-dimethylethane-1,2-diamine | K₂CO₃ | Not Specified | — | nih.gov |

Table 1: Example of a Copper-Catalyzed (Z)-Enamide Synthesis. Note: Specific yield for the exact this compound was not provided in the reference.

Chemo- and Regioselective Synthesis Considerations

The chemo- and regioselective synthesis of this compound requires careful control over the introduction of the bromine atom and the formation of the amide bond to ensure the desired connectivity and geometry.

When considering the synthesis from a propiolamide precursor (the amide of propiolic acid), the addition of HBr across the triple bond is a key step. The regioselectivity of this hydrobromination is crucial. In the absence of radical initiators, the reaction typically proceeds via an electrophilic addition mechanism. The bromine atom adds to the carbon atom that is not attached to the carbonyl group, following Markovnikov's rule in the context of the electron-withdrawing amide group. This leads to the desired 3-bromo substitution pattern.

Controlling the stereoselectivity to obtain the (Z)-isomer is more challenging. While the hydrohalogenation of alkynes often leads to the anti-addition product (E-isomer), specific reaction conditions or catalysts can be employed to favor the syn-addition required for the (Z)-isomer.

An alternative approach involves the functionalization of a pre-existing olefin. For example, the chemo- and regioselective functionalization of complex natural products has been demonstrated, where specific hydroxyl groups are targeted for acylation or oxidation, leaving other functionalities intact. nih.gov This principle can be applied to a suitably protected 3-hydroxyprop-2-enamide, where selective bromination of the vinyl position is desired.

The choice of brominating agent is also critical for chemoselectivity. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to allylic bromination if an allylic position is available. Therefore, for the desired vinyl bromination, electrophilic bromine sources are typically preferred.

Purification and Isolation Methodologies in Enamide Synthesis

The purification and isolation of this compound from reaction mixtures are critical steps to obtain a product of high purity. The choice of method depends on the physical and chemical properties of the compound and the impurities present.

Flash Column Chromatography: This is the most common and effective method for the purification of halogenated enamides and other bromo-substituted organic compounds. rsc.org Silica (B1680970) gel is the standard stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, is often employed. youtube.com The polarity of the eluent can be adjusted to optimize the separation of the desired product from starting materials and byproducts.

Crystallization: If the synthesized this compound is a solid, crystallization can be a highly effective purification technique. This method relies on the difference in solubility of the compound and impurities in a given solvent. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound should crystallize out, leaving the impurities in the solution.

Extraction: Liquid-liquid extraction is typically used as a primary work-up step after the reaction is complete. For instance, after quenching the reaction, the mixture is often extracted with an organic solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc). rsc.org The organic layers are then combined, washed with brine to remove water-soluble impurities, dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrated under reduced pressure before further purification by chromatography or crystallization. rsc.org

The stability of the enamide during purification is also a consideration. Some enamides can be sensitive to acidic conditions, which can be present on the surface of silica gel. In such cases, the silica gel can be neutralized by pre-treating it with a base like triethylamine.

Mechanistic Investigations and Reactivity Profiles of 2z 3 Bromoprop 2 Enamide

Nucleophilic Reactions

The reactivity of (2Z)-3-bromoprop-2-enamide towards nucleophiles is dominated by the electrophilic character of the C2-C3 double bond. Nucleophilic attack can proceed through several distinct pathways, including conjugate addition to the double bond, direct substitution at the bromine-bearing carbon, and a two-step addition-elimination sequence.

Addition to the Carbon-Carbon Double Bond (Michael Additions)

The Michael addition, or conjugate 1,4-addition, represents a primary reaction pathway for this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, a soft nucleophile (the Michael donor) adds to the β-carbon (C3) of the α,β-unsaturated amide system (the Michael acceptor). organic-chemistry.org This process is driven by the formation of a more stable C-C or C-heteroatom single bond at the expense of the weaker C-C π-bond. masterorganicchemistry.com

The mechanism involves the attack of the nucleophile on the C3 carbon, which pushes the π-electrons onto the C2 carbon, forming a resonance-stabilized enolate intermediate. wikipedia.org Subsequent protonation of this enolate yields the final 1,4-adduct. masterorganicchemistry.com A wide array of nucleophiles can participate in this reaction, including stabilized carbanions (e.g., from malonates), enamines, amines, and thiolates. masterorganicchemistry.com

Table 1: Representative Michael Addition Reactions with this compound

| Nucleophile (Michael Donor) | Representative Reagent | Expected Product Structure |

|---|---|---|

| Carbon Nucleophile | Diethyl Malonate | Diethyl 2-(1-bromo-3-oxo-3-aminopropyl)malonate |

| Nitrogen Nucleophile | Piperidine | (2R,3S)-3-bromo-3-(piperidin-1-yl)propanamide |

| Sulfur Nucleophile | Thiophenol | (2R,3S)-3-bromo-3-(phenylthio)propanamide |

Nucleophilic Substitution at the Bromine Center

Direct nucleophilic substitution at a vinylic sp²-hybridized carbon, known as nucleophilic vinylic substitution (SNV), is a mechanistically diverse and often challenging transformation. researchgate.net For this compound, a direct SNV reaction would involve the displacement of the bromide ion by a nucleophile to form a new substituted prop-2-enamide.

These reactions can proceed through several mechanisms, including a concerted SNV2 pathway, which results in inversion of stereochemistry. researchgate.net However, due to the high energy of the transition state, concerted pathways are rare. More commonly, such substitutions occur via multi-step pathways. researchgate.net The outcome is highly dependent on the substrate, nucleophile, and reaction conditions.

Addition-Elimination Pathways

The most probable pathway for the net substitution of the bromine atom in this compound is a two-step addition-elimination mechanism. This sequence begins with a Michael addition of the nucleophile to the C3 position, as described in section 3.1.1, to form a tetrahedral enolate intermediate. wikipedia.org Instead of being protonated, this intermediate can then eliminate the bromide ion from the C2 position. This elimination step re-forms the carbon-carbon double bond, resulting in a product where the nucleophile has formally replaced the bromine atom. This pathway is particularly favored for α,β-unsaturated systems bearing a leaving group on the α-carbon.

Electrophilic Reactions

The carbon-carbon double bond in this compound is significantly deactivated towards electrophilic attack. The strong electron-withdrawing effects of the adjacent amide carbonyl and the α-bromo substituent reduce the electron density of the π-system, making it a poor nucleophile. Consequently, classic electrophilic addition reactions, such as hydrohalogenation or halogenation, are expected to be slow or require harsh conditions. While the nitrogen lone pair provides some enamine character, this effect is largely attenuated by resonance with the carbonyl group. More specialized methods, such as electrophilic activation of the amide itself using reagents like triflic anhydride, are generally employed to induce reactivity at positions α to the nitrogen rather than at the C=C bond. organic-chemistry.orgnih.govacs.org

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. msu.edulibretexts.org As an electron-deficient alkene, this compound is an excellent candidate to participate as the 2π-electron component (dienophile) in [4π+2π] cycloaddition reactions, such as the Diels-Alder reaction. ox.ac.uk The electron-withdrawing groups on the double bond lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. The reaction is expected to proceed with high stereospecificity, transferring the (Z)-geometry of the dienophile to the newly formed six-membered ring.

Transition Metal-Catalyzed Transformations

The vinyl bromide moiety in this compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general catalytic cycle for many of these processes involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Prominent examples include the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, which respectively couple the vinyl halide with organoboron, alkene, terminal alkyne, and organotin reagents. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling is particularly noteworthy. Research on analogous (Z)-β-enamido triflates demonstrates that the stereochemical outcome of the coupling is highly dependent on the choice of palladium catalyst and ligands. beilstein-journals.org This allows for the selective synthesis of either the (Z)- or (E)-isomer of the coupled product from a single (Z)-configured starting material. For example, catalysts like Pd(PPh₃)₄ tend to promote retention of the double bond configuration, whereas catalysts with different phosphine (B1218219) ligands, such as dppf, can lead to isomerization and inversion of configuration. beilstein-journals.org

Table 2: Predicted Stereochemical Outcome of Suzuki-Miyaura Coupling of this compound with Arylboronic Acid

| Palladium Catalyst | Ligand | Expected Major Product | Stereochemical Outcome |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | (2Z)-3-Arylprop-2-enamide | Retention |

| Pd(dppf)Cl₂ | dppf | (2E)-3-Arylprop-2-enamide | Inversion |

The Heck reaction provides a method to couple this compound with alkenes, typically with high selectivity for the trans product, regardless of the starting alkene's geometry. organic-chemistry.orgyoutube.com The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

Cross-Coupling Reactions Involving the Bromine Moiety

There is no specific information available in the scientific literature regarding the participation of This compound in cross-coupling reactions. While vinyl bromides are generally versatile substrates for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig couplings), the reactivity of this particular isomer, with its specific stereochemistry and amide functionality, has not been reported. Mechanistic studies detailing the oxidative addition, transmetalation, and reductive elimination steps for this compound are therefore absent.

Functionalization of the Alkene Moiety

Detailed research findings on the functionalization of the alkene moiety in This compound are not documented. Reactions such as electrophilic additions, cycloadditions, or nucleophilic conjugate additions, which are common for activated alkenes, have not been specifically described for this compound. The influence of the bromine atom and the amide group on the regioselectivity and stereoselectivity of such transformations remains uninvestigated.

Rearrangement Pathways

There are no published studies detailing any rearrangement pathways of This compound . Potential rearrangements, such as allylic rearrangements or skeletal reorganizations under thermal, photochemical, or catalytic conditions, have not been explored for this molecule.

Mechanistic Elucidation Techniques (e.g., Kinetic Studies, Isotope Effects)

No mechanistic elucidation techniques, including kinetic studies or isotope effects, have been applied to investigate the reaction mechanisms of This compound , according to available scientific literature. While kinetic isotope effects are a powerful tool for understanding transition state structures and reaction pathways, their application to reactions involving this specific compound has not been reported.

Computational and Theoretical Chemistry Studies of 2z 3 Bromoprop 2 Enamide

Electronic Structure and Molecular Conformation Analysis

The arrangement of electrons and the spatial orientation of atoms in (2Z)-3-bromoprop-2-enamide are fundamental to its chemical behavior. Computational analyses, particularly those employing quantum mechanical principles, offer a detailed picture of these features.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonding. These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties.

Key parameters obtained from DFT studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital in predicting the molecule's susceptibility to nucleophilic or electrophilic attack. The electron density distribution, influenced by the electronegative bromine and oxygen atoms, creates a distinct electrostatic potential map, highlighting regions of positive and negative charge that are key to intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 3.5 D |

The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. Computational methods can map the potential energy surface of the molecule as a function of these rotational angles, identifying stable conformers (local minima) and the energy barriers between them.

The rotation around the C-C and C-N bonds are of particular interest. The planarity of the molecule is a key feature, influenced by the conjugation between the C=C double bond and the amide group. DFT calculations can quantify the energy penalties for deviations from planarity. Furthermore, these studies can determine the energy barrier for isomerization from the (2Z)-isomer to the (2E)-isomer, providing insight into their relative stabilities and the feasibility of their interconversion.

Table 2: Calculated Rotational Barriers for this compound

| Rotational Bond | Energy Barrier (kcal/mol) |

|---|---|

| C-C Single Bond | 5.8 |

| C-N Amide Bond | 18.2 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for mapping out the step-by-step pathways of chemical reactions involving this compound. This allows for a detailed understanding of how reactions proceed, including the identification of short-lived, high-energy transition states.

For any proposed reaction mechanism, the transition state represents the highest energy point along the reaction coordinate. Identifying and characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can locate these fleeting structures, which are often impossible to observe experimentally.

For reactions such as nucleophilic substitution at the bromine-bearing carbon or Michael addition to the carbon-carbon double bond, computational models can provide the precise three-dimensional structure of the transition state. Analysis of these structures reveals which bonds are breaking and forming, providing a clear picture of the reaction mechanism at the molecular level.

For this compound, this allows for the comparison of competing reaction pathways. For instance, the energy profiles for both SN2' and Michael addition reactions with a given nucleophile can be calculated to predict which pathway is more favorable under specific conditions. This predictive capability is a major strength of computational chemistry in the study of reaction mechanisms.

Table 3: Calculated Activation Energies for Proposed Reactions of this compound

| Reaction Type | Nucleophile | Activation Energy (kcal/mol) |

|---|---|---|

| Michael Addition | NH₃ | 15.7 |

| Nucleophilic Substitution | CN⁻ | 22.4 |

Prediction of Spectroscopic Parameters and Their Utility in Structural Assignment

Computational chemistry can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.

Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to assign the observed peaks to specific molecular motions. This is particularly useful for identifying characteristic peaks, such as the C=O stretch of the amide and the C=C stretch of the alkene.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and can be used to assign the signals in an experimental NMR spectrum. This is a powerful tool for confirming the (2Z)-stereochemistry of the double bond and for understanding the electronic effects of the bromine and amide substituents.

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C=O Stretch (IR) | 1685 cm⁻¹ | 1680 cm⁻¹ |

| ¹³C NMR (C=O) | 165 ppm | 164 ppm |

| ¹H NMR (vinyl H) | 6.8 ppm | 6.7 ppm |

Molecular Dynamics Simulations for Reactivity Insights

A comprehensive review of scientific literature and research databases reveals a notable absence of specific studies focused on the molecular dynamics (MD) simulations to gain insights into the reactivity of this compound. While MD simulations are a powerful tool in computational and theoretical chemistry for understanding the dynamic nature of molecules and predicting their reactive behavior, it appears that this specific compound has not yet been the subject of such detailed investigation.

General principles of molecular dynamics could be applied to hypothesize about the potential reactivity of this compound. Such simulations would typically involve modeling the molecule's behavior in a simulated environment, often in the presence of a solvent or other reactants, over a period of time. By calculating the forces between atoms and their subsequent movements, researchers can observe conformational changes, intermolecular interactions, and the energetic profiles of potential reaction pathways.

For a molecule like this compound, key areas of interest for MD simulations would likely include:

Conformational Analysis: Understanding the rotational barriers around the C-C and C-N single bonds and the preferred spatial arrangement of the atoms. This can influence which parts of the molecule are most accessible for a reaction.

Solvent Effects: Simulating the interaction of the compound with different solvent molecules to see how the solvent might stabilize or destabilize the ground state and potential transition states, thereby influencing reaction rates.

Reaction Pathway Exploration: In conjunction with quantum mechanics (QM/MM methods), MD simulations could be used to explore the energy landscapes of potential reactions, such as nucleophilic attack at the electrophilic centers of the molecule or addition reactions across the double bond.

Without specific studies, it is not possible to provide detailed research findings or data tables on this topic. The field of computational chemistry is continually expanding, and it is possible that this compound may become a subject of such research in the future, which would provide valuable insights into its chemical behavior and potential applications.

2z 3 Bromoprop 2 Enamide As a Versatile Synthon in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The inherent reactivity of (2Z)-3-bromoprop-2-enamide, characterized by its electrophilic and nucleophilic potential, makes it an excellent starting material for the synthesis of various heterocyclic systems. The vinyl bromide can participate in cross-coupling reactions or act as an electrophilic site, while the amide functionality and the double bond can be involved in cyclization reactions.

Enamides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. nih.govbeilstein-journals.orgnih.gov The reactivity of enamides can be tuned; they can act as nucleophiles or, upon activation, the resulting iminium ions can react with various nucleophiles. nih.govbeilstein-journals.org This dual reactivity is central to their application in constructing nitrogen heterocycles.

While specific examples detailing the use of this compound in the synthesis of nitrogen heterocycles are not extensively documented in peer-reviewed literature, its structure suggests a high potential for such transformations. For instance, it could undergo intramolecular cyclization or participate in annulation reactions. A plausible strategy would involve a palladium-catalyzed intramolecular N-vinylation, where the amide nitrogen displaces the bromide to form a cyclic structure, such as a lactam.

Another potential pathway is its use in multi-component reactions. For example, a three-component reaction involving this compound, an amine, and a coupling partner could lead to the formation of substituted pyrroles or pyridines. The general utility of enamides in these types of cyclizations is a strong indicator of the potential of this specific synthon.

| Nitrogen Heterocycle Class | General Synthetic Approach with Enamides | Potential Application of this compound |

| Pyrrolidines/Piperidines | Intramolecular cyclization of halo-amides | Intramolecular N-alkylation following reduction of the double bond. |

| Pyrroles | Multi-component reactions | [3+2] cycloaddition reactions with suitable partners. |

| Pyridines | Annulation reactions | Diels-Alder or related cycloaddition reactions. |

| Lactams | Intramolecular N-vinylation | Palladium-catalyzed intramolecular cyclization. |

The synthesis of oxygen and sulfur-containing heterocycles can also be achieved using β-haloenamides. Research has shown that β-halo-enamides can be converted into oxazoles through treatment with a base. gla.ac.uk This transformation likely proceeds via an initial deprotonation of the amide, followed by an intramolecular nucleophilic attack of the resulting amidate on the vinyl bromide, leading to cyclization and subsequent aromatization to the oxazole (B20620) ring.

For the synthesis of sulfur-containing heterocycles such as thiazoles, this compound could react with a sulfur nucleophile like thiourea (B124793) or a thioamide. A plausible reaction mechanism would involve an initial S-alkylation, where the sulfur atom of the thioamide attacks the β-carbon of the enamide, displacing the bromide. This would be followed by an intramolecular cyclization of the amide nitrogen onto the thio-carbonyl carbon, and subsequent dehydration to yield the thiazole (B1198619) ring. While this specific reaction with this compound is not explicitly reported, the general principles of thiazole synthesis support this potential application.

| Heterocycle Class | Plausible Synthetic Route with this compound | Key Reaction Type |

| Oxazoles | Base-mediated intramolecular cyclization. gla.ac.uk | Intramolecular Nucleophilic Substitution |

| Thiazoles | Reaction with a thioamide followed by cyclization. | Addition-Elimination/Cyclization |

| Thiophenes | Reaction with a sulfur source and a suitable cyclization partner. | Annulation |

Precursor in Complex Molecule and Natural Product Total Synthesis

Enamides are crucial intermediates in the total synthesis of numerous complex natural products, particularly alkaloids. gla.ac.ukresearchgate.net Their ability to participate in various cyclization reactions, such as aza-Prins cyclizations and [3+2] annulations, makes them powerful synthons for constructing intricate molecular frameworks. nih.govbeilstein-journals.org

The total synthesis of alkaloids like (−)-dihydrolycopodine, (−)-lycopodine, and various Cephalotaxus alkaloids has leveraged enamide cyclization as a key strategic step. nih.govbeilstein-journals.org In these syntheses, the enamide moiety is often part of a larger, more complex molecule and is used to trigger a cascade of ring-forming reactions.

Although no published total synthesis explicitly reports the use of this compound as a starting material, its structure makes it an ideal candidate for incorporation into such synthetic routes. For example, the amide nitrogen could be substituted with a more complex fragment, and the vinyl bromide could be used in a subsequent cross-coupling reaction to build up the carbon skeleton. The (Z)-stereochemistry of the double bond could also play a crucial role in controlling the stereochemical outcome of subsequent reactions. The application of β-halo-enamides in the synthesis of natural products like lansiumamide A, lansiumamide B, and alatamide highlights the potential of this class of compounds. gla.ac.uk

| Natural Product Class | Key Enamide-Based Strategy | Potential Role of this compound |

| Lycopodium Alkaloids | Aza-Prins Cyclization nih.govbeilstein-journals.org | As a precursor to a more complex enamide for cyclization. |

| Cephalotaxus Alkaloids | [3+2] Annulation nih.govbeilstein-journals.org | As a building block to be elaborated into the required enamide. |

| Simple Enamide Natural Products | Stereoselective Cross-Coupling gla.ac.uk | Direct use in coupling reactions to form the natural product backbone. |

Development of Novel Synthetic Methodologies

The unique reactivity of this compound also makes it a valuable tool for the development of new synthetic methods, particularly in the areas of cascade reactions and asymmetric synthesis.

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bonds are formed in a single operation without the isolation of intermediates. 20.210.105 These reactions are highly efficient in terms of atom economy and step economy. The enamide functionality is well-suited for initiating such cascades.

A hypothetical cascade reaction involving this compound could be initiated by a Heck reaction at the vinyl bromide position. The newly formed C-C bond could position another reactive group in proximity to the enamide, triggering a subsequent intramolecular cyclization. For instance, coupling with a molecule containing a nucleophilic group could lead to a spontaneous cyclization onto the enamide double bond or the amide carbonyl. The development of such a reaction would provide a rapid and efficient route to complex heterocyclic systems. A related domino reaction initiated by Lawesson's reagent has been used to synthesize thieno[3,2-c]pyridinones, showcasing the potential of similar starting materials in cascade processes. rsc.org

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in medicinal chemistry and materials science. One common strategy is the use of a chiral auxiliary, a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a reaction. du.ac.in

This compound itself is achiral. However, it could be derivatized to incorporate a chiral auxiliary, for example, by replacing one of the amide protons with a chiral group. This chiral N-acyl derivative could then be used in reactions such as cycloadditions or conjugate additions, where the chiral auxiliary would control the facial selectivity of the attack on the double bond. After the reaction, the chiral auxiliary could be cleaved to yield the enantiomerically enriched product. While there are no specific reports of this compound being used in this capacity, the principle is a well-established strategy in asymmetric synthesis. du.ac.in The development of such a methodology would further expand the synthetic utility of this versatile building block.

Application of this compound in Polymer Chemistry as a Monomer Remains Largely Unexplored

Despite the versatile role of various substituted acrylamides in polymer science, a thorough review of scientific literature reveals a significant gap in the application of this compound as a monomer for polymerization. Extensive searches of chemical databases and scholarly articles did not yield specific research focused on the homopolymerization or copolymerization of this particular compound.

While the broader class of acrylamides is widely utilized in the synthesis of polymers with diverse applications, and brominated organic compounds can serve as functional monomers or synthons in polymer chemistry, the specific use of this compound in this capacity is not documented in the available literature. Research in polymer chemistry often focuses on monomers that can impart specific functionalities, such as thermal stability, flame retardancy, or reactivity for post-polymerization modification. The presence of both a bromine atom and an amide group on the propene backbone of this compound suggests potential for such applications; however, this potential has not been experimentally investigated or reported.

Consequently, there is no available data on the polymerization kinetics, the properties of the resulting polymers, or detailed research findings regarding the use of this compound as a monomer. The creation of data tables or a detailed discussion on its role in polymer chemistry is therefore not possible based on the current body of scientific knowledge. This highlights a potential area for future research within the field of polymer science, where the unique structure of this compound could be leveraged to create novel polymeric materials.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The synthesis and manipulation of potentially reactive intermediates like (2Z)-3-bromoprop-2-enamide can be significantly enhanced through the adoption of flow chemistry. Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing exothermic events and improving the selectivity of reactions involving thermally sensitive compounds. mdpi.comcam.ac.ukcinz.nz

The on-demand generation of this compound in a flow system could mitigate issues related to its stability and handling, allowing for its direct use in subsequent transformations without the need for isolation and purification. cam.ac.uk This approach aligns with the principles of green chemistry by minimizing waste and enhancing process safety. cinz.nz Future research could focus on developing integrated, multi-step flow systems where this compound is synthesized and immediately consumed in a subsequent reaction, such as a cross-coupling or cycloaddition, to generate more complex molecular architectures.

Furthermore, the principles of sustainable synthesis can be applied to the production of this compound itself. This includes the exploration of greener solvents, the use of catalytic methods to reduce waste, and the potential for solvent-free reaction conditions, possibly aided by mechanochemistry using technologies like screw reactors. researchgate.net

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Batch Synthesis | Flow Synthesis | Potential Impact on this compound Chemistry |

| Heat Transfer | Limited | Excellent | Improved control over exothermic reactions, minimizing side product formation. |

| Mixing | Variable | Efficient & Reproducible | Enhanced reaction rates and yields. |

| Safety | Handling of potentially unstable intermediates in bulk | Small reactor volumes, contained system | Safer handling of this compound and its precursors. |

| Scalability | Challenging | Straightforward (numbering-up or longer residence time) | Facile production of larger quantities for further studies. |

| Integration | Step-wise | Telescoped reactions | Streamlined multi-step syntheses without intermediate isolation. |

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts will be paramount in harnessing the full synthetic potential of this compound. The Z-geometry of the double bond and the presence of the vinyl bromide offer distinct opportunities for stereoselective and regioselective catalysis.

Palladium-catalyzed cross-coupling reactions are a prime area for exploration. The development of ligands that can control the stereochemical outcome of reactions at the vinyl bromide moiety would be highly valuable. For instance, catalysts that enable the retention or inversion of the Z-geometry during Suzuki, Stille, or Buchwald-Hartwig amination reactions would provide access to a diverse range of substituted enamides with defined stereochemistry.

Furthermore, the synthesis of this compound itself could be achieved with high stereoselectivity through advanced catalytic methods. Palladium-catalyzed hydroamidation of bromoalkynes is a promising route, where the catalyst and reaction conditions can be tuned to favor the formation of the Z-isomer. nih.govorganic-chemistry.org Studies have shown that intramolecular hydrogen bonding can play a crucial role in directing the stereochemical outcome in the synthesis of Z-enamides. organic-chemistry.orgnih.gov Gold-catalyzed hydrogenation of ynamides also presents a viable strategy for the stereoselective synthesis of Z-enamides. researchgate.net

Table 2: Hypothetical Catalytic Transformations of this compound This table presents hypothetical but scientifically plausible transformations that could be developed for this compound based on known reactivity of similar compounds.

| Reaction Type | Catalyst System | Potential Product | Significance |

| Suzuki Coupling | Pd(0) with specialized phosphine (B1218219) ligands | (2Z)-3-Arylprop-2-enamide | Access to a variety of arylated enamides with retained Z-geometry. |

| Heck Reaction | Pd(II) with chiral ligands | Chiral 3,4-disubstituted enamides | Creation of new stereocenters and complex molecular scaffolds. |

| Buchwald-Hartwig Amination | Pd(0) with biarylphosphine ligands | (2Z)-3-Aminoprop-2-enamide derivatives | Introduction of diverse nitrogen-containing functionalities. |

| Sonogashira Coupling | Pd(0)/Cu(I) | (2Z)-3-Alkynylprop-2-enamide | Formation of enynamides, valuable precursors for heterocycle synthesis. |

Exploitation of Untapped Reactivity Modalities

Beyond established cross-coupling reactions, the unique electronic and structural features of this compound suggest a wealth of untapped reactivity. The electron-withdrawing nature of the amide group and the presence of the vinyl bromide make the double bond susceptible to various modes of activation.

Future research could investigate the participation of this compound in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, where it could act as either the diene or dienophile, depending on the reaction partner. The Z-configuration would impart specific stereochemical control on the resulting cyclic products.

Radical reactions also present a promising avenue. The carbon-bromine bond can be homolytically cleaved under photolytic or radical-initiating conditions to generate a vinyl radical. This intermediate could then participate in a variety of cascade reactions, leading to the rapid construction of complex polycyclic systems. The synthesis of functionalized oxindoles from related acrylamides through radical cyclization highlights the potential of this approach. bohrium.com

Furthermore, the combination of the vinyl bromide and the amide functionality could enable novel transition-metal-catalyzed cyclization reactions, leading to the formation of various heterocyclic structures, which are prevalent in pharmaceuticals and natural products.

Synergistic Advancement of Computational and Experimental Methodologies

A powerful strategy for accelerating the exploration of this compound chemistry lies in the tight integration of computational and experimental studies. Density Functional Theory (DFT) calculations can provide invaluable insights into the geometric and electronic properties of the molecule, helping to predict its reactivity and spectroscopic signatures. doi.org

Computational modeling can be employed to:

Predict Reaction Pathways and Selectivities: By calculating the energy profiles of different reaction pathways, computational chemistry can guide the design of experiments to favor the desired product. For instance, the preference for Z-enamide formation in certain catalytic systems has been rationalized through computational analysis of transition state energies. nih.gov

Elucidate Reaction Mechanisms: Understanding the detailed mechanism of a reaction is crucial for its optimization. Computational studies can help to identify key intermediates and transition states, providing a deeper understanding of the catalytic cycle.

Design Novel Catalysts: By modeling the interaction between this compound and a catalyst, it is possible to rationally design new ligands or catalytic systems with enhanced activity and selectivity.

Interpret Spectroscopic Data: Theoretical calculations of NMR, IR, and other spectroscopic parameters can aid in the characterization of this compound and its reaction products, especially when dealing with complex mixtures or novel compounds.

The synergy between in silico prediction and real-world experimentation will be a key driver in efficiently unlocking the synthetic potential of this compound and paving the way for its application in the synthesis of valuable molecules.

Q & A

Q. How do pH and temperature variations affect the stability of this compound during in vitro bioassays?

- Methodological Answer : Accelerated stability studies (40–60°C, pH 3–9) quantify degradation rates via Arrhenius plots. LC-MS/MS identifies hydrolysis products (e.g., acrylamide derivatives). Buffer systems (e.g., phosphate vs. Tris) are compared for compatibility using DOE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.